[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]-(4-methylphenyl)methanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]-(4-methylphenyl)methanone;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, a morpholine moiety, and a methanone group, making it a unique structure for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]-(4-methylphenyl)methanone;hydrochloride typically involves multiple steps, including the formation of the benzofuran core, the introduction of the morpholine group, and the final methanone addition. Common reagents used in these reactions include:
Benzofuran formation: This step often involves cyclization reactions using phenol derivatives and aldehydes under acidic or basic conditions.
Morpholine introduction: The morpholine group can be introduced via nucleophilic substitution reactions, where a halogenated benzofuran intermediate reacts with morpholine.
Methanone addition: The final step involves the addition of a methanone group, typically through Friedel-Crafts acylation using acyl chlorides and Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the methanone group, converting it to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound may serve as a probe for studying enzyme interactions and cellular pathways. Its structural features make it suitable for binding studies and activity assays.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed for drug development, particularly in areas such as oncology and neurology.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of [5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]-(4-methylphenyl)methanone;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds with similar benzofuran cores, such as 2-benzofuranmethanol and 5-methoxybenzofuran.
Morpholine-containing compounds: Molecules like morpholine-4-carboxylic acid and N-methylmorpholine.
Methanone derivatives: Compounds such as acetophenone and benzophenone.
Uniqueness
What sets [5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]-(4-methylphenyl)methanone;hydrochloride apart is its combination of these three distinct moieties. This unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]-(4-methylphenyl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4.ClH/c1-14-2-4-15(5-3-14)21(24)17-13-26-19-7-6-18(23)16(20(17)19)12-22-8-10-25-11-9-22;/h2-7,13,23H,8-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQLMVSECJGHDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=COC3=C2C(=C(C=C3)O)CN4CCOCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.